molecular formula C17H16BrN3O4 B11554404 N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11554404
M. Wt: 406.2 g/mol
InChI Key: GCQHOGHNVMBQKL-YBFXNURJSA-N
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Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-propoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium iodide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and a nitro group. Similar compounds include:

These compounds share similar structural motifs but differ in their substituents, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O4

Molecular Weight

406.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C17H16BrN3O4/c1-2-8-25-16-7-6-14(18)9-13(16)11-19-20-17(22)12-4-3-5-15(10-12)21(23)24/h3-7,9-11H,2,8H2,1H3,(H,20,22)/b19-11+

InChI Key

GCQHOGHNVMBQKL-YBFXNURJSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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